6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one - 422288-02-6

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

Catalog Number: EVT-2503387
CAS Number: 422288-02-6
Molecular Formula: C23H25BrN4O3S
Molecular Weight: 517.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-chlorobenzyl)-1-(4-hydroxy -3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4] triazolo[4,3-a]quinazolin-5(4H)-one

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and X-ray crystallography []. Density functional theory (DFT) calculations were performed to investigate its structural properties, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) []. Molecular docking studies indicated favorable interactions between this compound and the SHP2 protein, suggesting potential inhibitory activity against SHP2 [].

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones (Derivatives 1-6)

  • Compound Description: This series of compounds was synthesized and their 5-HT1A and 5-HT2A receptor affinities were evaluated in vitro []. The researchers aimed to investigate the impact of structural variations on their pharmacological profiles, particularly their interactions with serotonin receptors [].
  • Relevance: These derivatives, specifically compounds 3 and 4, which exhibited high 5-HT1A receptor affinity, share the 4-(2-methoxyphenyl)piperazine moiety with 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one []. This structural similarity suggests potential for interaction with serotonin receptors.

(2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one

  • Compound Description: This compound was synthesized via Claisen-Schmidt condensation and its structure was confirmed by spectral studies []. The study aimed to explore its anti-inflammatory activity, which was assessed in a rat paw edema model [].

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Compound Description: This compound was used as a starting material for the synthesis of the racemic secondary alcohol, (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol [].

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

  • Compound Description: This racemic secondary alcohol was synthesized via alkylation and reduction reactions using 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol as a precursor [].
  • Compound Description: Four derivatives in this series were synthesized and characterized using spectroscopic techniques and single crystal X-Ray diffraction []. The study focused on their molecular and crystal structures and their supramolecular architectures influenced by various intermolecular interactions [].

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

  • Compound Description: Quantum chemical calculations were conducted on this compound using DFT methods to investigate its geometric parameters, NMR chemical shifts, frontier molecular orbitals, and nonlinear optical properties [].

6-Bromo/6, 8-dibromo, N-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-Benzenesulphonamide derivatives

  • Compound Description: These 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and their antiviral activity against HIV 1 and 2 was evaluated in MT-4 cells [].

6-amino-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one

  • Compound Description: This compound is a crucial building block in the synthesis of fibrinogen receptor antagonists and is synthesized from 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one [].

6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one

  • Compound Description: This compound is a key intermediate in the synthesis of 6-amino-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, which serves as a building block for fibrinogen receptor antagonists [].

MF498

  • Compound Description: This compound is a selective antagonist of the E prostanoid receptor 4 (EP4) []. It has shown efficacy in reducing joint inflammation in a rat model of rheumatoid arthritis and relieving joint pain in a guinea pig model of osteoarthritis [].

Hybrid compounds based on 2‐mercapto‐3‐arylquinazolin‐4(3H)‐ones

  • Compound Description: Two series of these compounds were synthesized and evaluated for their antimicrobial activities []. The compounds exhibited potential inhibition against Gram-negative bacteria, with compound 6d showing notable activity against P. aeruginosa and E. coli [].
  • Compound Description: This series of novel imidazopyrazine derivatives was synthesized and characterized for their potential antibacterial activity [].

2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones (4a–l)

  • Compound Description: This series of pyrroloquinazolinone derivatives was synthesized and evaluated for in vitro cytotoxicity against cancer cell lines and antimalarial activity against the chloroquine-sensitive strain 3D7 of Plasmodium falciparum [].

Piperazin-4-ylthieno[3,2-c]pyridin-4-yl-2- carboxamide Derivatives

  • Compound Description: This series of compounds, encompassing a range of substituents, represents a class of thienopyridine derivatives [].

5-bromo-N-(2-imidazolin-2-yl)-6-quinoxalinamine (UK14304)

  • Compound Description: This compound is an α2-adrenoceptor agonist that induces vasorelaxation in isolated arteries []. Its vascular effects were compared to dexmedetomidine, revealing differences in their pharmacological profiles [].
  • Compound Description: TZB-30878 is a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist under development for irritable bowel syndrome []. This compound exhibits potent and selective serotonin 5-HT3 receptor antagonistic activities with a high affinity for the 5-HT1A receptor subtype [].

Heteroarencarboxamide Derivatives

  • Compound Description: This series of compounds, encompassing a variety of substituents and heterocyclic cores, was investigated for their potential as dopamine-D3 ligands for treating CNS diseases [].
  • Compound Description: This group of compounds, including structures like 1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine and various substituted pyrimidin-4-amines, act as selective antagonists of the H4 histamine receptor []. They are being investigated for their potential in treating and preventing symptoms of vestibular disorders [].

Imidazopyrazine Syk Inhibitors

  • Compound Description: These compounds, characterized by an imidazopyrazine core with diverse substituents, are designed as inhibitors of spleen tyrosine kinase (Syk) [].
  • Compound Description: This series of compounds is designed to inhibit BCR-ABL, a tyrosine kinase implicated in the development of chronic myeloid leukemia []. The compounds typically feature a pyrimidine core with diverse substitutions.

Heterocyclic DPP-4 Inhibitors

  • Compound Description: These compounds, including sitagliptin, vildagliptin, saxagliptin, alogliptin, and other related structures, act as inhibitors of dipeptidyl peptidase-4 (DPP-4) []. They are particularly investigated for their potential in treating and preventing nonalcoholic fatty liver disease (NAFLD) [].

Properties

CAS Number

422288-02-6

Product Name

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

IUPAC Name

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C23H25BrN4O3S

Molecular Weight

517.44

InChI

InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32)

InChI Key

FYOQTFMOWJJJIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.